Bms-986158

Descripción general

Descripción

BMS-986158 es un inhibidor de moléculas pequeñas potente y selectivo de las proteínas del dominio bromodomain y del dominio extra-terminal. Estas proteínas desempeñan un papel crucial en la regulación de la expresión de genes implicados en la proliferación y supervivencia de las células cancerosas. This compound ha mostrado ser prometedor en estudios preclínicos y clínicos por su potencial para tratar varios tipos de cáncer mediante la inhibición de estas proteínas .

Métodos De Preparación

La síntesis de BMS-986158 implica varios pasos, comenzando con la identificación de una serie de carbazoles de inhibidores de dominio bromodomain y dominio extra-terminal. La alquilación del nitrógeno de carbazol aumenta significativamente la potencia del compuesto contra las proteínas del dominio bromodomain y del dominio extra-terminal . Los métodos de producción industrial para this compound no se detallan ampliamente en la literatura disponible, pero el compuesto se prepara típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Interactions

BMS-986158 undergoes oxidative metabolism and glucuronidation , primarily mediated by:

- CYP3A4/5 : Responsible for oxidation of the C4 triazole (Tz) methyl group, identified as the primary metabolic soft spot .

- UGT1A4/UGT2B17 : Catalyzes glucuronidation of the carbinol group, accounting for ~20% of total metabolism in human hepatocytes .

Key findings :

- In human liver microsomes, CYP3A4/5-mediated oxidation reduces this compound's half-life (T<sub>1/2</sub>) to 36 minutes .

- Deuteration of the C4Tz methyl group (Me-d<sub>3</sub>) leverages the kinetic isotope effect, increasing T<sub>1/2</sub> by 64% (59 minutes) .

Structural Modifications to Mitigate Metabolism

Efforts to improve metabolic stability focused on two sites:

C4 Triazole Methyl Group

| Modification | Impact on Metabolism | Half-Life (Human LM) |

|---|---|---|

| Undeuterated (this compound) | Rapid oxidation by CYP3A4/5 | 36 min |

| Deuterated (Me-d<sub>3</sub>) | Reduced oxidation via kinetic isotope effect | 59 min |

Carbinol Glucuronidation

- O-alkylation prevented glucuronidation but reduced potency .

- C9 substitution (e.g., 9-methoxy or 9-fluoro) minimized efflux ratios without compromising BRD4 binding .

Pharmacokinetic (PK) Parameters Across Species

PK profiles of this compound and its deuterated analog 15 in preclinical models :

| Species | Parameter | This compound | Analog 15 |

|---|---|---|---|

| Mouse | CL (mL/min/kg) | 12 | 4.2 |

| T<sub>1/2</sub> (h) | 1.9 | 3.4 | |

| Rat | CL (mL/min/kg) | 41 | 18 |

| T<sub>1/2</sub> (h) | 4.2 | 4.1 | |

| Dog | Oral AUC (nM·h) | 410 | 550 |

| Monkey | Bioavailability (%) | 16 | 85 |

Outcomes :

- Analog 15 exhibited improved bioavailability (85% vs. 16% in monkeys) and reduced clearance .

- Dose proportionality was maintained across schedules in clinical trials .

In Vitro Stability and Metabolite Profiling

Incubation with human hepatocytes revealed:

- Parent drug stability : 99% of analog 15 remained after 2 hours vs. significant oxidation/glucuronidation of this compound .

- Major metabolites : Oxidized N5 phenyl/tetrahydropyran derivatives (1% for analog 15 vs. 20% for this compound) .

Biochemical Interactions

This compound inhibits BET proteins via:

Aplicaciones Científicas De Investigación

Clinical Trials

BMS-986158 is currently being evaluated in several clinical trials for its efficacy and safety in treating various malignancies:

- Phase 1/2a Trials : These studies assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and hematological malignancies. Key findings include:

- Dosing Schedules : Three dosing schedules were tested:

- Schedule A (5 days on, 2 days off)

- Schedule B (14 days on, 7 days off)

- Schedule C (7 days on, 14 days off)

- Patient Response : Among 83 patients, stable disease was observed in approximately 26% to 37% across different schedules. Notably, two patients experienced a partial response with significant tumor shrinkage .

- Dosing Schedules : Three dosing schedules were tested:

| Dosing Schedule | Number of Patients | Stable Disease (%) | Partial Response (%) |

|---|---|---|---|

| Schedule A | 46 | 26.1 | 4.3 |

| Schedule B | 8 | 37.5 | 12.5 |

| Schedule C | 29 | 31.0 | 6.9 |

Efficacy Against Specific Tumors

This compound has demonstrated significant antitumor activity in various cancer types:

- Patient-Derived Xenograft Models : In preclinical studies, this compound achieved over 70% tumor growth inhibition in models of lung, colorectal, and triple-negative breast cancers .

- Combination Therapies : Preliminary results indicate enhanced efficacy when combined with other agents like Ruxolitinib and Fedratinib for treating myelofibrosis .

Reactivation of Latent HIV-1

Recent studies have highlighted this compound's potential as a latency-reversing agent for HIV-1:

- Mechanism : It enhances the antiviral activity of existing HIV treatments by reactivating latent reservoirs of the virus.

- Synergistic Effects : When combined with other compounds such as prostratin and vorinostat, this compound has shown strong synergistic effects in reactivating latent HIV .

Antiviral Activity

This compound has demonstrated antiviral properties in acute HIV infection models:

Adverse Events

The most common treatment-related adverse events reported include:

- Diarrhea (43%)

- Thrombocytopenia (39%)

These side effects were generally manageable, allowing for continued treatment across various dosing schedules .

Mecanismo De Acción

BMS-986158 ejerce sus efectos inhibiendo selectivamente las proteínas del dominio bromodomain y del dominio extra-terminal. Estas proteínas están involucradas en la regulación de la expresión génica reconociendo los residuos de lisina acetilados en las colas de histonas. Al inhibir estas proteínas, this compound interrumpe la maquinaria de transcripción de las células cancerosas, lo que lleva a la regulación a la baja de oncogenes como c-MYC y la inducción de la muerte de las células cancerosas . Los objetivos moleculares de this compound incluyen varias proteínas del dominio bromodomain y del dominio extra-terminal, y las vías implicadas en su mecanismo de acción están principalmente relacionadas con la expresión génica y la proliferación celular .

Comparación Con Compuestos Similares

BMS-986158 forma parte de una clase de compuestos conocidos como inhibidores del dominio bromodomain y del dominio extra-terminal. Los compuestos similares en esta clase incluyen JQ1, OTX015 y CPI-0610. En comparación con estos compuestos, this compound ha mostrado mayor potencia y selectividad en la inhibición de las proteínas del dominio bromodomain y del dominio extra-terminal . Su estructura química única, particularmente la alquilación del nitrógeno de carbazol, contribuye a su eficacia mejorada . Además, this compound ha demostrado resultados prometedores en ensayos clínicos, lo que lo convierte en un posible candidato para el tratamiento de varios tipos de cáncer .

Actividad Biológica

BMS-986158 is a selective small molecule inhibitor targeting bromodomain and extraterminal domain (BET) proteins, primarily BRD2, BRD3, and BRD4. This compound has garnered attention for its potential as an anticancer therapy, particularly in hematological malignancies and solid tumors. This article details the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and potential applications in combination therapies.

This compound functions by inhibiting BET proteins, which play a crucial role in regulating gene expression associated with cancer progression. By blocking the interaction between BET proteins and acetylated histones, this compound disrupts the transcription of oncogenes such as c-Myc, leading to reduced tumor cell proliferation and survival.

Phase 1/2a Study Overview

A pivotal study (NCT02419417) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The study included 83 patients across three dosing schedules:

| Schedule | Days On/Off | Dose Range (mg) |

|---|---|---|

| A | 5/2 | 0.75–4.5 |

| B | 14/7 | 2.0–3.0 |

| C | 7/14 | 2.0–4.5 |

Key Findings:

- Adverse Events: The most common treatment-related adverse events (TRAEs) were diarrhea (43%) and thrombocytopenia (39%). Schedules A and C had lower incidences of TRAEs compared to schedule B.

- Efficacy: Stable disease was observed in 12 patients (26.1%) on schedule A, with partial responses noted in two patients with ovarian cancer and NUT carcinoma at the highest dose level.

- Pharmacokinetics: this compound demonstrated rapid absorption with a median time to maximum plasma concentration of 1 to 4 hours.

Combination Therapies

Recent studies have explored the efficacy of this compound in combination with Janus kinase inhibitors (JAKi) for treating myelofibrosis (MF):

Efficacy Data from CA011-023 Study

In a combination study with ruxolitinib or fedratinib:

| Combination | Spleen Volume Reduction at Week 48 |

|---|---|

| This compound + Ruxolitinib | 80% achieving ≥35% reduction |

| This compound + Fedratinib | 50% achieving ≥35% reduction |

Findings:

- The combination therapies were well tolerated, with manageable toxicity profiles.

- Significant spleen volume reductions were observed over time, indicating potential disease-modifying effects.

Antiviral Activity

Beyond oncology applications, this compound has shown antiviral activity in models of HIV-1 infection. It appears to arrest the cell cycle in infected cells, suggesting a broader therapeutic potential that warrants further investigation.

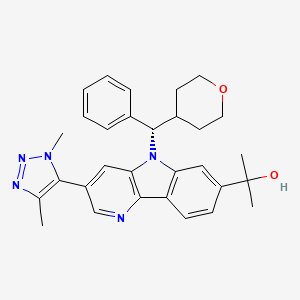

Propiedades

IUPAC Name |

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGERZPVQIRYWRK-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800340-40-2 | |

| Record name | BMS-986158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986158 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986158 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.